molecular formula C19H15ClN2O3S B460954 6-amino-4-(5-chloro-2-thiophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylic acid ethyl ester

6-amino-4-(5-chloro-2-thiophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylic acid ethyl ester

Cat. No. B460954
M. Wt: 386.9g/mol
InChI Key: GUPQZTILNQCEQJ-UHFFFAOYSA-N
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Description

6-amino-4-(5-chloro-2-thiophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylic acid ethyl ester is a cinnamate ester.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized through multi-component reactions, involving substances like ethyl acetoacetate, malononitrile, and benzaldehydes. This synthesis process has been explored using various catalysts, including organic, inorganic, and ionic liquids (Hai, Thanh, Le, Thuy, & Tung, 2017).
  • It has been used in the synthesis of complex organic compounds such as amino-arylbenzoic acid ester derivatives and pyrano[2,3-d]pyrimidines, demonstrating its utility in the creation of diverse chemical structures (Moustafa, Al-Mousawi, Selim, Mosallam, & Elnagdi, 2014).
  • Detailed DFT analysis has been conducted on substituted pyran derivatives, including ethyl 6-amino-5-cyano-2-methyl-4-phenyl-4H-pyran-3-carboxylate, to understand their supra-molecular assemblies and interactions in solid-state compounds (Chowhan, Gupta, Sharma, & Frontera, 2020).

Chemical Properties and Applications

  • Research into the crystal structures of similar compounds has provided insights into their molecular conformations and intermolecular bonding patterns, which are crucial for understanding their chemical properties (Nesterov & Viltchinskaia, 2001).
  • Water-mediated synthesis studies of related compounds show the efficiency of synthesis in aqueous media, which is significant for eco-friendly and sustainable chemical production (Kumar, Sethukumar, Agilandeshwari, Prakasam, Vidhyasagar, & Sillanpää, 2014).
  • Compounds like this have potential applications in corrosion inhibition, as demonstrated in studies where similar compounds have shown significant efficacy in protecting materials from corrosion (Herrag, Chetouani, Elkadiri, Hammouti, & Aouniti, 2007).
  • Studies have also explored the photocleavable properties of related compounds, which could be significant in fields like photopharmacology (Soares, Hungerford, Costa, & Gonçalves, 2015).

properties

Product Name

6-amino-4-(5-chloro-2-thiophenyl)-5-cyano-2-phenyl-4H-pyran-3-carboxylic acid ethyl ester

Molecular Formula

C19H15ClN2O3S

Molecular Weight

386.9g/mol

IUPAC Name

ethyl 6-amino-4-(5-chlorothiophen-2-yl)-5-cyano-2-phenyl-4H-pyran-3-carboxylate

InChI

InChI=1S/C19H15ClN2O3S/c1-2-24-19(23)16-15(13-8-9-14(20)26-13)12(10-21)18(22)25-17(16)11-6-4-3-5-7-11/h3-9,15H,2,22H2,1H3

InChI Key

GUPQZTILNQCEQJ-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(S2)Cl)C#N)N)C3=CC=CC=C3

Canonical SMILES

CCOC(=O)C1=C(OC(=C(C1C2=CC=C(S2)Cl)C#N)N)C3=CC=CC=C3

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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